
N-(P-Cyanobenzylidene)-P-propoxyaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(P-Cyanobenzylidene)-P-propoxyaniline is an organic compound characterized by the presence of a nitrile group and a propoxy group attached to an aniline derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(P-Cyanobenzylidene)-P-propoxyaniline typically involves the condensation reaction between p-cyanobenzaldehyde and p-propoxyaniline. The reaction is usually carried out in the presence of a suitable catalyst, such as an acid or base, under controlled temperature conditions. The reaction can be represented as follows:
p-Cyanobenzaldehyde+p-Propoxyaniline→this compound
The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the product. Common solvents used in this reaction include ethanol, methanol, and acetonitrile.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and high yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
N-(P-Cyanobenzylidene)-P-propoxyaniline can undergo various chemical reactions, including:
Oxidation: The nitrile group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The nitrile group can be reduced to primary amines using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic substitution reactions typically require catalysts such as sulfuric acid or nitric acid.
Major Products
Oxidation: Carboxylic acids and their derivatives.
Reduction: Primary amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Aplicaciones Científicas De Investigación
N-(P-Cyanobenzylidene)-P-propoxyaniline has several scientific research applications, including:
Materials Science: Used in the synthesis of liquid crystals and other advanced materials due to its unique structural properties.
Medicinal Chemistry: Investigated for potential therapeutic applications, including as intermediates in the synthesis of pharmaceuticals.
Biological Studies: Used as a probe in biochemical assays to study enzyme interactions and other biological processes.
Mecanismo De Acción
The mechanism of action of N-(P-Cyanobenzylidene)-P-propoxyaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrile group can form hydrogen bonds or dipole-dipole interactions with target molecules, influencing their activity. The propoxy group may enhance the compound’s solubility and facilitate its transport across biological membranes .
Comparación Con Compuestos Similares
Similar Compounds
P-Cyano-N-(P-cyanobenzylidene)aniline: Similar structure but lacks the propoxy group, which may affect its solubility and reactivity.
P-Halo-N-(P-cyanobenzylidene)aniline: Contains halogen substituents instead of the propoxy group, leading to different chemical properties and applications.
Uniqueness
N-(P-Cyanobenzylidene)-P-propoxyaniline is unique due to the presence of both the nitrile and propoxy groups, which confer distinct chemical and physical properties. These features make it suitable for specific applications in materials science and medicinal chemistry that similar compounds may not be able to fulfill .
Propiedades
Fórmula molecular |
C17H16N2O |
|---|---|
Peso molecular |
264.32 g/mol |
Nombre IUPAC |
4-[(4-propoxyphenyl)iminomethyl]benzonitrile |
InChI |
InChI=1S/C17H16N2O/c1-2-11-20-17-9-7-16(8-10-17)19-13-15-5-3-14(12-18)4-6-15/h3-10,13H,2,11H2,1H3 |
Clave InChI |
HFDBZLATHUWSDQ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC1=CC=C(C=C1)N=CC2=CC=C(C=C2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Amino-6-(trifluoromethyl)-4h-benzo[d][1,3]oxazin-4-one](/img/structure/B13787660.png)
![1-Bromo-2-[4-(4-pentylcyclohexyl)cyclohexyl]benzene](/img/structure/B13787664.png)

![methyl (6E,10Z)-5-acetyloxy-4-(3-acetyloxy-2-hydroxy-2-methylbutanoyl)oxy-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-6-carboxylate](/img/structure/B13787685.png)

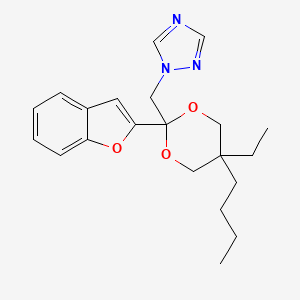
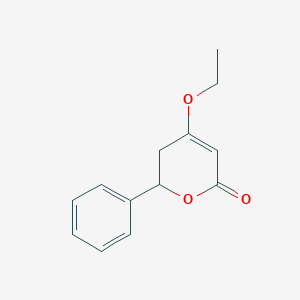
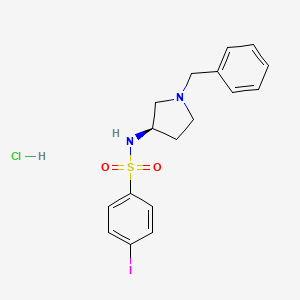
![N,N'-[Ethane-1,2-diylbis[(acetylimino)ethane-2,1-diyl]]bishexadecan-1-amide](/img/structure/B13787737.png)
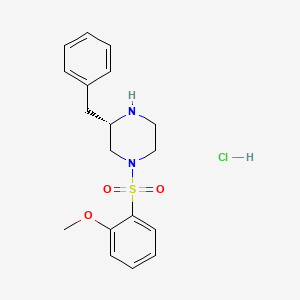
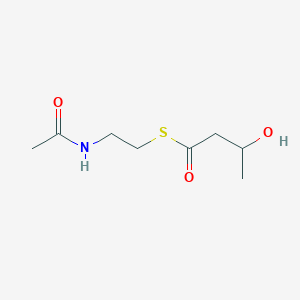
![1-[4-[2-(2,4-dimethylanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13787755.png)


